2-Methoxyphenyl2,4-dibromobenzoate
Description
2-Methoxyphenyl2,4-dibromobenzoate (CAS: 723758-88-1) is a halogenated benzoate ester with the molecular formula C₁₄H₁₀Br₂O₃ and a molecular weight of 402.04 g/mol . The compound features a benzoate backbone substituted with bromine atoms at the 2- and 4-positions and a 2-methoxyphenyl ester group.
Properties
Molecular Formula |
C14H10Br2O3 |
|---|---|
Molecular Weight |
386.03 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2,4-dibromobenzoate |
InChI |
InChI=1S/C14H10Br2O3/c1-18-12-4-2-3-5-13(12)19-14(17)10-7-6-9(15)8-11(10)16/h2-8H,1H3 |
InChI Key |
KBLREDFQOCWSRE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-methoxyphenyl2,4-dibromobenzoate with related compounds:
Key Observations:
- Halogen Substitution : Bromine atoms in the target compound increase molecular weight and lipophilicity compared to chlorine analogs (e.g., 2,4-dichlorobenzyl 2-methoxybenzoate, 311.16 g/mol ). This may enhance membrane permeability and bioavailability .
- Positional Effects : The 2,4-dibromo substitution pattern differs from 2,5-dibromo (Methyl 2,5-dibromobenzoate), which could influence electronic properties and steric hindrance, affecting reactivity and binding interactions .
Pharmacological and Functional Insights
- Antimicrobial Potential: The dichlorobenzyl analog () exhibits antiseptic and antibacterial properties, attributed to halogen-mediated disruption of microbial membranes. Bromine’s larger atomic radius and polarizability may enhance these effects in the target compound, though direct evidence is lacking .
- Structural Rigidity : Crystallographic studies of brominated benzoates (e.g., 3-bromobenzoate derivatives in ) suggest that halogen positioning influences molecular packing and stability. The 2,4-dibromo substitution may confer unique solid-state properties relevant to material science .
- Synthonic Flexibility: Piperazine-based analogs (HBK14–HBK19, ) demonstrate how ester group modifications (e.g., phenoxyethyl chains) can tailor receptor affinity. However, the target compound’s simpler structure may prioritize synthetic accessibility over targeted activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
